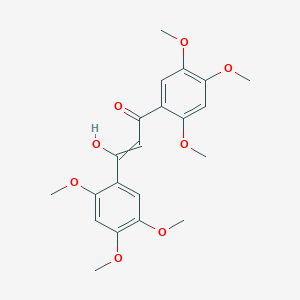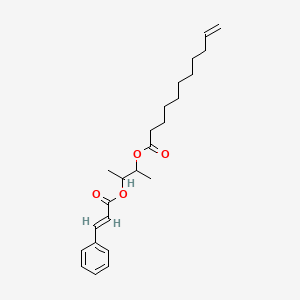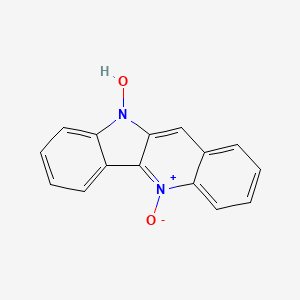
10H-Quindoline, 10-hydroxy-, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Quindoline, 10-hydroxy-, 5-oxide is a chemical compound with the molecular formula C15H10N2O2 It is a derivative of quindoline, characterized by the presence of a hydroxy group at the 10th position and an oxide group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Quindoline, 10-hydroxy-, 5-oxide typically involves the Friedlander hetero-annulation reaction. This method is known for its efficiency in producing poly-substituted quinoline derivatives. The reaction involves the base-catalyzed preparation of a Schiff base followed by intramolecular Claisen condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Friedlander reaction under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 10H-Quindoline, 10-hydroxy-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxide group.
Substitution: The hydroxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of hydroxyquinoline derivatives.
Applications De Recherche Scientifique
10H-Quindoline, 10-hydroxy-, 5-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various quinoline derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10H-Quindoline, 10-hydroxy-, 5-oxide involves its interaction with molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit tyrosine kinase and other enzymes involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinolone: Known for its antibacterial properties and structural similarity to quinoline.
Indoloquinoline: Another derivative with potential anticancer activity.
Uniqueness: 10H-Quindoline, 10-hydroxy-, 5-oxide stands out due to its specific functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
80271-01-8 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
10-hydroxy-5-oxidoindolo[3,2-b]quinolin-5-ium |
InChI |
InChI=1S/C15H10N2O2/c18-16-13-8-4-2-6-11(13)15-14(16)9-10-5-1-3-7-12(10)17(15)19/h1-9,18H |
Clé InChI |
KUKWFUUXEOHYPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=[N+]2[O-])C4=CC=CC=C4N3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


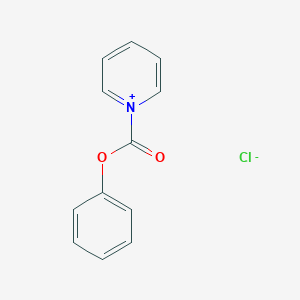
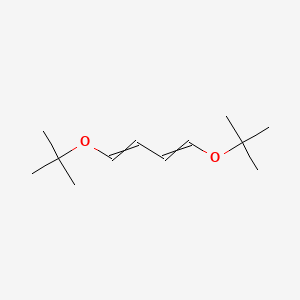
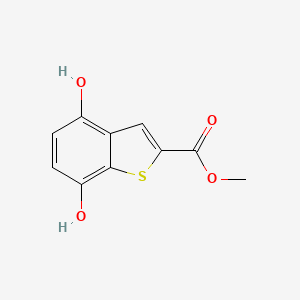
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
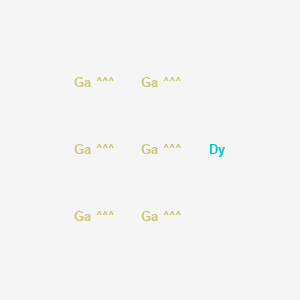


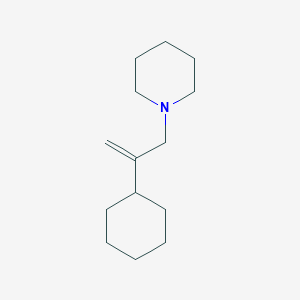
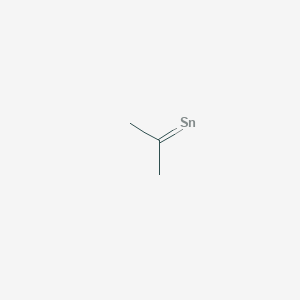
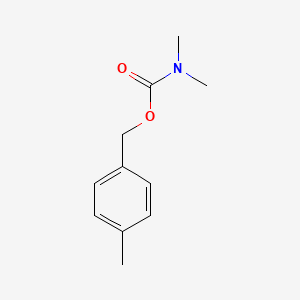
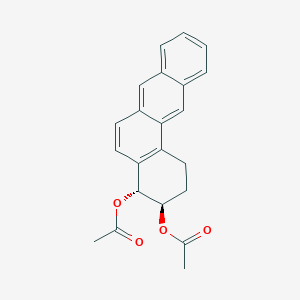
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
